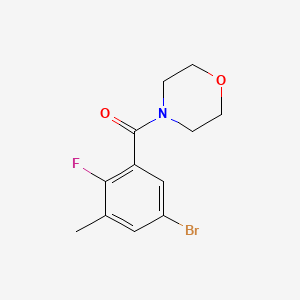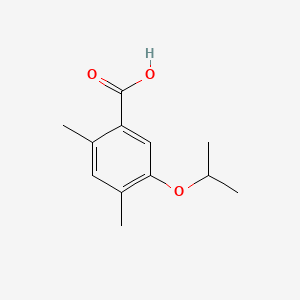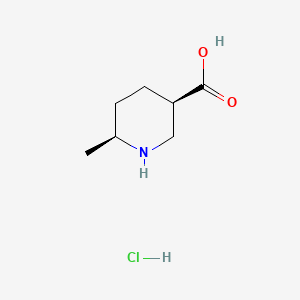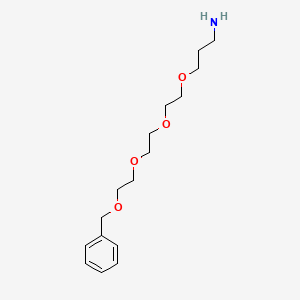
1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine is an organic compound characterized by its unique structure, which includes a phenyl group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine typically involves the reaction of a phenyl-containing precursor with a series of ethylene glycol units. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This reaction can convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-ether derivatives, while reduction may produce simpler amine compounds.
Scientific Research Applications
1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
- 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-oic acid
Uniqueness
1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine is unique due to its specific arrangement of ether linkages and the presence of an amine group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C16H27NO4/c17-7-4-8-18-9-10-19-11-12-20-13-14-21-15-16-5-2-1-3-6-16/h1-3,5-6H,4,7-15,17H2 |
InChI Key |
GJURBASKTJHSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




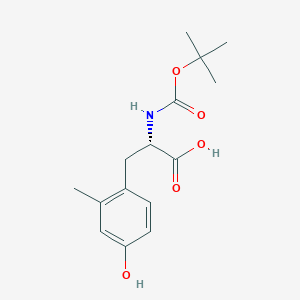
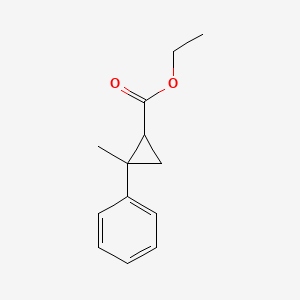
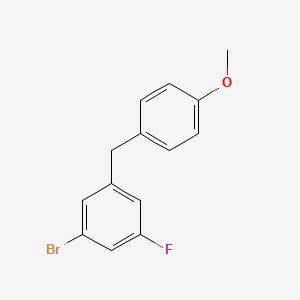
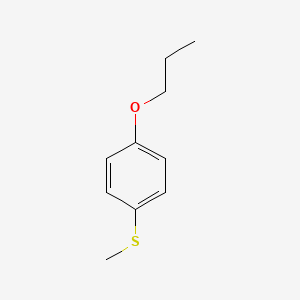
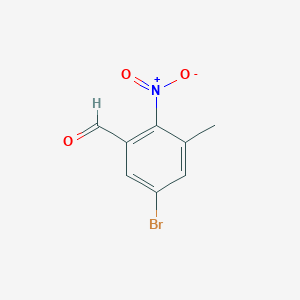
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
